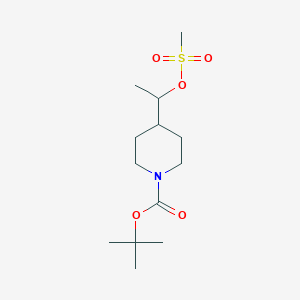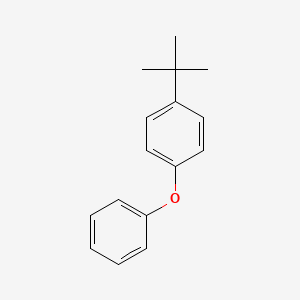
Methyl 4-chlorocinnamate
Descripción general
Descripción
Methyl 4-chlorocinnamate is an organic compound with the molecular formula C10H9ClO2. It is a derivative of cinnamic acid, where the hydrogen atom in the para position of the phenyl ring is replaced by a chlorine atom, and the carboxylic acid group is esterified with methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-chlorocinnamate can be synthesized through several methods. One common approach involves the esterification of p-chlorocinnamic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the use of boron tribromide as a reagent, along with 4-dimethylaminopyridine (4-DMAP) and pyridine as bases, in N-methyl-2-pyrrolidone (NMP) as the solvent. This reaction is conducted at high temperatures (180-190°C) for 8-12 hours .
Industrial Production Methods
Industrial production of p-chlorocinnamic acid methyl ester often employs large-scale esterification processes. These processes typically involve the use of continuous reactors and optimized reaction conditions to maximize yield and minimize by-products. The esterification reaction is usually catalyzed by strong acids, and the reaction mixture is continuously distilled to remove the ester product and drive the reaction to completion .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-chlorocinnamate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form p-chlorocinnamic acid.
Reduction: Reduction of the ester can yield p-chlorocinnamyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
- p-Chlorocinnamic acid. p-Chlorocinnamyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-chlorocinnamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of p-chlorocinnamic acid methyl ester, particularly its antimicrobial activity, involves the inhibition of key enzymes in microbial cells. For instance, it has been shown to inhibit the enzyme 14-demethylase, which is crucial for the synthesis of ergosterol in fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death . Additionally, the compound can interact with other molecular targets, such as proteins and nucleic acids, further contributing to its antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
p-Chlorocinnamic acid: The parent compound, which lacks the ester group.
p-Bromocinnamic acid methyl ester: Similar structure with a bromine atom instead of chlorine.
p-Methoxycinnamic acid methyl ester: Similar structure with a methoxy group instead of chlorine.
Uniqueness
Methyl 4-chlorocinnamate is unique due to its specific combination of a chlorine atom in the para position and an ester functional group. This combination imparts distinct chemical and biological properties, such as enhanced antimicrobial activity and specific reactivity in substitution reactions .
Propiedades
Fórmula molecular |
C10H9ClO2 |
|---|---|
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
methyl 3-(4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3 |
Clave InChI |
IIBXQGYKZKOORG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B8817267.png)






![6-Chloro-5-iodo-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B8817314.png)

![5-[(2-Methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B8817330.png)


